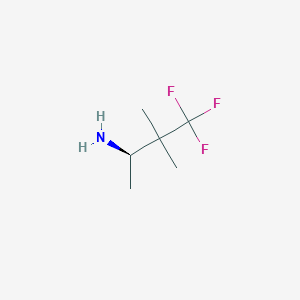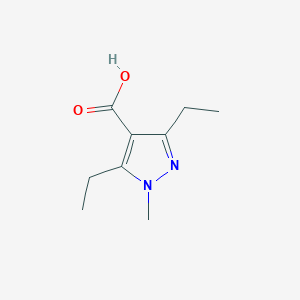
(2R)-4,4,4-Trifluoro-3,3-dimethylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4,4,4-Trifluoro-3,3-dimethylbutan-2-amine is a chemical compound that belongs to the family of amines. It is commonly known as TFDMB or 2,2,2-Trifluoro-N-(2,2-dimethylpropyl) propan-1-amine. TFDMB is a colorless liquid that is soluble in water and has a pungent odor. This chemical compound has gained attention in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
TFDMB has been widely studied for its potential applications in various scientific fields. One of the significant applications of TFDMB is in the synthesis of pharmaceuticals. TFDMB is used as a building block in the synthesis of drugs such as antiviral agents, anti-inflammatory drugs, and anti-cancer drugs. It is also used in the synthesis of agrochemicals, dyes, and polymers.
Wirkmechanismus
TFDMB acts as a ligand for various receptors in the human body, including the adrenergic receptor and the serotonin receptor. It also inhibits the activity of certain enzymes such as monoamine oxidase. These mechanisms of action make TFDMB a potential candidate for the development of drugs that target these receptors and enzymes.
Biochemical and Physiological Effects:
TFDMB has been shown to have various biochemical and physiological effects. Studies have shown that TFDMB has anti-inflammatory and analgesic effects. It also has antiviral properties and has been shown to inhibit the replication of certain viruses. TFDMB has been shown to have anxiolytic effects and has been studied for its potential use in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TFDMB in lab experiments is its high purity and stability. TFDMB is also readily available and easy to synthesize. However, TFDMB has some limitations in lab experiments. It has a low boiling point and is highly volatile, which makes it difficult to handle. It is also highly reactive and can react with other chemicals in the lab.
Zukünftige Richtungen
There are several future directions for the research of TFDMB. One potential direction is the development of new drugs that target the adrenergic and serotonin receptors. TFDMB could also be used in the development of new anti-inflammatory and analgesic drugs. Further research could also investigate the potential use of TFDMB in the treatment of anxiety disorders and other psychiatric conditions. Additionally, research could focus on improving the synthesis method of TFDMB to increase its yield and purity.
Conclusion:
In conclusion, TFDMB is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is efficient, and it has been shown to have various biochemical and physiological effects. TFDMB has several advantages and limitations in lab experiments, and there are several future directions for its research. Overall, TFDMB has the potential to contribute significantly to the development of new drugs and other scientific applications.
Synthesemethoden
The synthesis of TFDMB involves the reaction between 2,2,2-trifluoroacetamide and 2,2-dimethylpropan-1-amine in the presence of a base catalyst. The reaction takes place in a solvent such as acetonitrile or methanol at a temperature of 50-60°C. The product is then purified by distillation or chromatography. This method of synthesis is efficient and yields high-quality TFDMB.
Eigenschaften
IUPAC Name |
(2R)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(10)5(2,3)6(7,8)9/h4H,10H2,1-3H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPSKCNKELIRAU-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4,4,4-Trifluoro-3,3-dimethylbutan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)
![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)
![5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2974762.png)

![4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974769.png)
![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)